![molecular formula C19H15ClN2S B14314354 7-(4-Methylphenyl)-2-phenyl[1,3]thiazolo[3,2-a]pyrimidin-4-ium chloride CAS No. 114153-73-0](/img/structure/B14314354.png)
7-(4-Methylphenyl)-2-phenyl[1,3]thiazolo[3,2-a]pyrimidin-4-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(4-Methylphenyl)-2-phenyl[1,3]thiazolo[3,2-a]pyrimidin-4-ium chloride is a heterocyclic compound that belongs to the thiazolopyrimidine family This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, with phenyl and methylphenyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Methylphenyl)-2-phenyl[1,3]thiazolo[3,2-a]pyrimidin-4-ium chloride typically involves multi-component reactions. One common method is the cyclocondensation of substituted 4-phenylthiazole-2-amine, acetylacetone, and various aromatic aldehydes in the presence of p-toluene sulfonic acid under acetonitrile solvent medium . This one-pot three-component method is efficient and yields the desired compound with high purity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as atom economy and environmental safety, are often applied in the synthesis of thiazolopyrimidine derivatives . This includes the use of multicomponent sonochemical reactions, which are efficient and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
7-(4-Methylphenyl)-2-phenyl[1,3]thiazolo[3,2-a]pyrimidin-4-ium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of triazolo[4,3-a]pyrimidines from thiazolo[3,2-a]pyrimidines.
Substitution: Substitution reactions involving nucleophiles can modify the substituents on the thiazole or pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride (NaBH4) for reduction reactions and various oxidizing agents for oxidation reactions. The conditions for these reactions vary but often involve room temperature and specific catalysts or solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of thiazolo[3,2-a]pyrimidinones with NaBH4 in the presence of vanadium pentoxide (V2O5) yields triazolo[4,3-a]pyrimidines .
Applications De Recherche Scientifique
7-(4-Methylphenyl)-2-phenyl[1,3]thiazolo[3,2-a]pyrimidin-4-ium chloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 7-(4-Methylphenyl)-2-phenyl[1,3]thiazolo[3,2-a]pyrimidin-4-ium chloride involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes such as DNA gyrase, which is essential for bacterial DNA replication . This inhibition disrupts the bacterial cell cycle, leading to cell death. Additionally, the compound’s structure allows it to interact with various receptors and enzymes, contributing to its diverse biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triazolo[4,3-a]pyrimidines: These compounds have similar structures and exhibit comparable biological activities.
Thiazolo[3,2-b]triazoles: These compounds are synthesized using similar methods and have applications in medicinal chemistry.
Thiazolo[4,5-d]pyrimidines: These compounds are known for their anticancer properties and are structurally related to thiazolopyrimidines.
Uniqueness
7-(4-Methylphenyl)-2-phenyl[1,3]thiazolo[3,2-a]pyrimidin-4-ium chloride is unique due to its specific substituents and the resulting biological activities. Its ability to inhibit DNA gyrase and other enzymes makes it a valuable compound in antimicrobial and anticancer research. Additionally, its synthesis via green chemistry principles highlights its potential for environmentally friendly production methods.
Propriétés
Numéro CAS |
114153-73-0 |
|---|---|
Formule moléculaire |
C19H15ClN2S |
Poids moléculaire |
338.9 g/mol |
Nom IUPAC |
7-(4-methylphenyl)-2-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-4-ium;chloride |
InChI |
InChI=1S/C19H15N2S.ClH/c1-14-7-9-15(10-8-14)17-11-12-21-13-18(22-19(21)20-17)16-5-3-2-4-6-16;/h2-13H,1H3;1H/q+1;/p-1 |
Clé InChI |
XZPYXLSRLWEMEO-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC=C(C=C1)C2=NC3=[N+](C=C2)C=C(S3)C4=CC=CC=C4.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


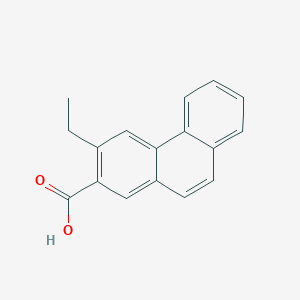

![9-(Oct-7-EN-1-YL)-9-borabicyclo[3.3.1]nonane](/img/structure/B14314298.png)
![[(4-Methylphenyl)methyl][tris(propanoyloxy)]stannane](/img/structure/B14314305.png)

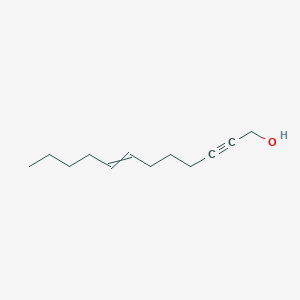
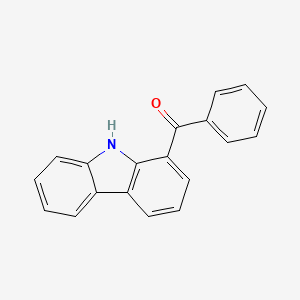
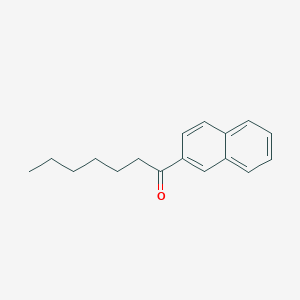
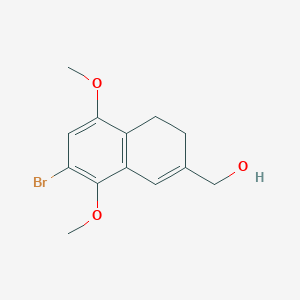
![3-[(Furan-2-yl)oxy]propane-1,2-diol](/img/structure/B14314351.png)
![6-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14314360.png)

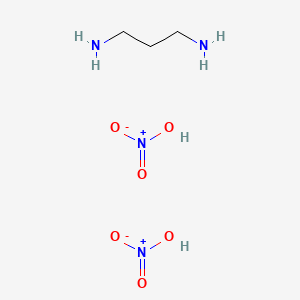
![2-[Chloro(difluoro)methyl]-2-nitropropane-1,3-diol](/img/structure/B14314381.png)
